Flurbiprofen rac-Menthyl Ester

Pharmaceutical quality control Flurbiprofen impurity profiling HPLC validation

Flurbiprofen rac-Menthyl Ester (CAS 908559-44-4), chemically 2-isopropyl-5-methylcyclohexyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate, is a flurbiprofen-related impurity designated as Impurity B (menthyl ester) in certain pharmacopoeial and regulatory contexts. As a racemic mixture of diastereomers derived from the esterification of flurbiprofen (a chiral NSAID) with racemic menthol, it serves as a critical reference standard for chromatographic method development, method validation (AMV), and quality control (QC) applications during the commercial production of flurbiprofen drug substance and drug products, including abbreviated new drug applications (ANDAs).

Molecular Formula C25H31FO2
Molecular Weight 382.5 g/mol
Cat. No. B13406853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen rac-Menthyl Ester
Molecular FormulaC25H31FO2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C(C)C
InChIInChI=1S/C25H31FO2/c1-16(2)21-12-10-17(3)14-24(21)28-25(27)18(4)20-11-13-22(23(26)15-20)19-8-6-5-7-9-19/h5-9,11,13,15-18,21,24H,10,12,14H2,1-4H3
InChIKeyCWLBNGOYNSJTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen rac-Menthyl Ester (CAS 908559-44-4): Procurement-Grade Analytical Reference Standard for Flurbiprofen Impurity Profiling


Flurbiprofen rac-Menthyl Ester (CAS 908559-44-4), chemically 2-isopropyl-5-methylcyclohexyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate, is a flurbiprofen-related impurity designated as Impurity B (menthyl ester) in certain pharmacopoeial and regulatory contexts [1]. As a racemic mixture of diastereomers derived from the esterification of flurbiprofen (a chiral NSAID) with racemic menthol, it serves as a critical reference standard for chromatographic method development, method validation (AMV), and quality control (QC) applications during the commercial production of flurbiprofen drug substance and drug products, including abbreviated new drug applications (ANDAs) [2]. Its primary procurement value lies in its well-defined identity as a resolved, quantifiable impurity standard necessary for regulatory compliance, distinguishing it from the parent NSAID and other flurbiprofen ester derivatives used solely as research intermediates or prodrugs.

Why Flurbiprofen rac-Menthyl Ester Cannot Be Replaced by Other Flurbiprofen Impurity Standards or Simple Alkyl Esters


Generic substitution fails because Flurbiprofen rac-Menthyl Ester represents a structurally and chromatographically unique impurity species (Impurity B) with a distinct retention behavior, linear response range, and correction factor in validated HPLC methods for flurbiprofen gel plasters [1]. Unlike simple alkyl esters (e.g., methyl, ethyl, propyl) that are commonly synthesized as prodrugs or chiral resolution intermediates [2], the menthyl ester impurity is formed under specific formulation degradation conditions and must be resolved from co-eluting impurities such as flurbiprofen glycerol ester (Impurity A) [1]. Its procurement as a characterized reference material with documented purity (≥95% HPLC), defined linear range (0.10–16.20 µg/mL), and recovery metrics (97.9%) [1] is mandatory for ANDA submissions where official monographs explicitly list this impurity for selective and quantitative control. Any alternative impurity standard lacking identical stereochemistry (e.g., the single (1R,2S,5R)- or (1S,2R,5S)-menthyl diastereomer) or differing in ester moiety will fail to meet system suitability criteria for retention time, resolution, and relative response factor, rendering analytical method validation and routine QC non-compliant with regulatory expectations.

Quantitative Differentiation Evidence for Flurbiprofen rac-Menthyl Ester Versus Closest Impurity Standards


HPLC Method Validation: Flurbiprofen rac-Menthyl Ester (Impurity B) vs. Flurbiprofen Glycerol Ester (Impurity A) in Gel Plaster Matrix

In a validated HPLC method for flurbiprofen gel plaster, Flurbiprofen rac-Menthyl Ester (Impurity B) demonstrated a wider linear dynamic range (0.10–16.20 µg/mL) compared to Flurbiprofen Glycerol Ester (Impurity A: 0.01–5.40 µg/mL) [1]. The average recovery for Impurity B was 97.9% (RSD 2.2%), while Impurity A achieved 98.9% recovery (RSD 1.0%) [1]. Both impurities were separated and quantified using a principal component self-comparison method with correction factors [1].

Pharmaceutical quality control Flurbiprofen impurity profiling HPLC validation

Regulatory Designation: Impurity B (Menthyl Ester) vs. Other Flurbiprofen-Related Impurities in Pharmacopoeial Monographs

Flurbiprofen rac-Menthyl Ester is explicitly identified as Impurity B in the HPLC method for flurbiprofen gel plaster related substances [1], distinct from Impurity A (glycerol ester) and other listed impurities (e.g., USP Flurbiprofen Related Compound A, EP Impurity A) [2]. This regulatory naming convention ties the procurement of the exact racemic menthyl ester to meeting system suitability requirements in official methods, where any substitution with a non-identical ester is precluded.

Regulatory impurity profiling ANDA submission Pharmacopoeial standards

Chromatographic Separation Requirement: Menthyl Ester Peak Resolution from Co-formulated Excipients and Degradation Products

The validated HPLC method demonstrates effective separation of Flurbiprofen rac-Menthyl Ester (Impurity B) from flurbiprofen active principal component and Impurity A (glycerol ester) using a C18 column and gradient elution [1]. This is documented against a complex gel plaster matrix background, confirming method reproducibility and specificity for Impurity B quantification. Although resolution values are not numerically reported in the abstract, the method's declared ability to "effectively separate and quantify impurities A and B" [1] establishes that only the menthyl ester standard can serve as a system suitability marker for this specific peak in the impurity profile.

HPLC method selectivity Forced degradation Gel plaster formulation

Industrial and Regulatory Application Scenarios for Flurbiprofen rac-Menthyl Ester Analytical Reference Standard


HPLC Method Development and Validation for Flurbiprofen Gel Plaster Impurity Profiling

Use Flurbiprofen rac-Menthyl Ester as the certified reference standard for Impurity B during linearity, accuracy/recovery, and precision studies. The standard's defined working range (0.10–16.20 µg/mL) and average recovery of 97.9% (RSD 2.2%) guide the method's quantitation limit (QL) and acceptance criteria [1]. Without this exact standard, the method cannot be validated for ANDA submission because the impurity peak's retention time, relative response factor, and resolution from Impurity A are method-specific.

Stability-Indicating Assay and Forced Degradation Studies for Flurbiprofen Topical Formulations

Employ the menthyl ester impurity standard to identify and quantify degradation products formed under accelerated storage conditions (heat, humidity, light) in flurbiprofen gel plasters. Its wider linear range relative to Impurity A allows monitoring of higher impurity thresholds, directly supporting shelf-life specification setting [1].

Quality Control Release Testing and Batch-to-Batch Consistency for Commercial Flurbiprofen Drug Products

Implement the standard in routine QC HPLC runs for flurbiprofen gel plaster finished product release. The documented recovery and precision metrics (97.9% recovery, RSD 2.2%) enable establishment of system suitability parameters (e.g., retention time, tailing factor, and resolution check using a system suitability solution containing both Impurity A and B) [1].

Pharmacopoeial Monograph Compliance and Regulatory Filing Support for ANDA Applications

Procure the racemic menthyl ester specifically to satisfy the impurity identification and control requirements outlined in emerging or region-specific monographs (e.g., Chinese Pharmacopoeia or manufacturer's ANDA dossier) that name 'flurbiprofen menthyl ester' as a specified impurity. Use of the correct diastereomer mixture is critical, as single-enantiomer menthyl esters may exhibit different chromatographic behavior and fail the official method's system suitability [1].

Quote Request

Request a Quote for Flurbiprofen rac-Menthyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.